molecular formula C20H25N3O4S B2494663 N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1049441-06-6

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2494663
CAS No.: 1049441-06-6
M. Wt: 403.5
InChI Key: FGYPZGKBARKGKH-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, designed as a hybrid structure incorporating benzodioxane and piperazine pharmacophores. The 1,4-benzodioxane moiety is a recognized template in drug discovery, known to contribute to diverse biological activities and has been utilized in molecules investigated as agonists and antagonists for various receptor subtypes . Similarly, the piperazine ring is a fundamental building block in pharmaceuticals, and recent studies on novel benzene sulfonamide-piperazine hybrid compounds have demonstrated promising biological profiles, including antioxidant capacity and inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This structural combination suggests potential research applications in the study of neurodegenerative diseases. Sulfonamides incorporating similar structural motifs have been previously investigated for their multifunctional role in Alzheimer's disease research, showing inhibitory potential against cholinesterases . The compound is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-28(25,18-6-7-19-20(16-18)27-15-14-26-19)21-8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,16,21H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYPZGKBARKGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach involves the reaction of 4-phenylpiperazine with an appropriate benzodioxine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization using a mixture of solvents such as dichloromethane (DCM) and methanol .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

Chemical Properties and Structure

This compound has a complex structure characterized by a benzodioxine core with a sulfonamide functional group. The molecular formula is C20H23N3O2SC_{20}H_{23}N_3O_2S with a molecular weight of approximately 335.4 g/mol . The presence of the piperazine ring contributes to its pharmacological activity, making it a subject of interest in medicinal chemistry.

Pharmacological Applications

1. Enzyme Inhibition

Recent studies have shown that derivatives of this compound exhibit inhibitory activity against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 diabetes mellitus and Alzheimer's disease, respectively. For instance, a study synthesized new sulfonamides based on the benzodioxine structure and evaluated their enzyme inhibitory potential, demonstrating promising results for therapeutic applications in diabetes and neurodegenerative disorders .

2. Anticancer Activity

The compound's structure allows for interaction with various biological targets, including protein kinases. Research indicates that sulfonamides can modulate the activity of serum and glucocorticosteroid regulated kinases (SGK), which are involved in cancer progression and inflammation . The ability to regulate these pathways positions N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a potential candidate for anticancer therapies.

3. Antimicrobial Properties

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown significant antibacterial and antifungal activities in various assays. A study highlighted that certain derivatives exhibited strong activity against Gram-positive bacteria and fungi .

Case Study 1: Enzyme Inhibition

A recent study synthesized several sulfonamides based on the benzodioxine framework and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that some derivatives showed IC50 values comparable to standard inhibitors used in clinical settings for diabetes management .

Case Study 2: Anticancer Research

In another investigation focused on cancer therapy, compounds derived from this compound were tested against various cancer cell lines. The findings demonstrated significant cytotoxic effects, suggesting that these compounds could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents and their implications:

Compound Name Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Potential Biological Implications References
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C24H26FN3O5S 487.546 - 4-Fluorophenyl on piperazine
- Furyl substituent on ethyl chain
Increased electron-withdrawing effects (fluorine) may enhance receptor binding; furyl may improve solubility
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C19H17FN2O4S2 420.48 - Thiazole ring replaces piperazine
- 3-Fluorophenyl on thiazole
Thiazole introduces aromatic heterocycle, potentially altering selectivity for ion channels or enzymes
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C20H22N2O4S2 418.53 - Benzothiophene replaces phenylpiperazine
- Dimethylamino group
Benzothiophene increases lipophilicity; dimethylamino may enhance CNS penetration
WB 4101 (hydrochloride) C20H24ClNO4 385.87 - Dimethoxyphenoxyethyl group replaces phenylpiperazine Known α1-adrenergic receptor antagonist; methoxy groups improve metabolic stability

Physicochemical Properties

  • Solubility : Sulfonamide groups generally improve aqueous solubility, but bulky substituents (e.g., benzothiophene) may reduce it.
  • Metabolic Stability : Fluorine and methoxy groups (e.g., in WB 4101) slow oxidative metabolism, extending half-life .
  • Molecular Weight : Analogs range from 385.87 to 487.55 Da. Higher weights (>500 Da) may limit oral bioavailability.

Biological Activity

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure featuring a benzodioxine core and a piperazine moiety. The molecular formula is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 356.46 g/mol. The presence of the sulfonamide group enhances its biological activity, particularly in enzyme inhibition and receptor interactions.

1. Antidepressant and Anxiolytic Properties

Compounds containing the phenylpiperazine structure are known for their antidepressant and anxiolytic effects. Studies indicate that derivatives of phenylpiperazine can function as serotonin receptor modulators, which are crucial in treating mood disorders. The incorporation of the benzodioxine moiety may enhance these effects by improving binding affinity to serotonin receptors .

2. Anticonvulsant Activity

Recent research has shown that derivatives similar to this compound exhibit anticonvulsant properties. In animal models, these compounds have been tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results suggest that the presence of the piperazine ring is essential for anticonvulsant activity, as it influences the interaction with neuronal sodium channels .

3. Anti-inflammatory Effects

The compound has shown promise as a cyclooxygenase (COX) inhibitor in various studies. COX enzymes are critical in the inflammatory response, and inhibiting them can lead to reduced inflammation and pain relief. The sulfonamide group may contribute to this activity by enhancing solubility and bioavailability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Effect on Activity
Piperazine Ring Essential for receptor binding and anticonvulsant activity
Benzodioxine Core Enhances binding affinity to serotonin receptors
Sulfonamide Group Increases solubility; contributes to anti-inflammatory effects

Case Study 1: Antidepressant Efficacy

A study evaluated various phenylpiperazine derivatives for their antidepressant effects using forced swim tests in rodents. The results indicated that compounds similar to this compound significantly reduced immobility time compared to controls, suggesting potent antidepressant activity .

Case Study 2: Anticonvulsant Screening

In a series of experiments assessing anticonvulsant properties, several analogs were tested against MES-induced seizures. Compounds showed varying degrees of protection, with some demonstrating efficacy comparable to established anticonvulsants like phenytoin. This highlights the potential for developing new therapeutic agents based on this compound's structure .

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